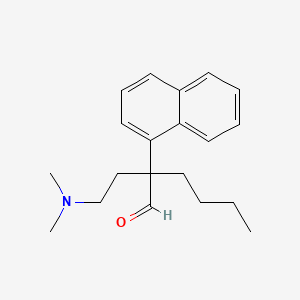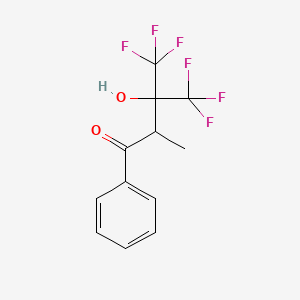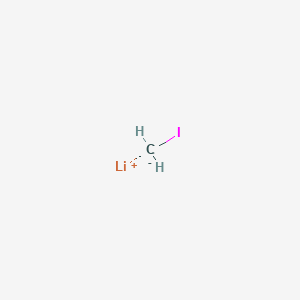
Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-(1,1-dimethylethyl)-2-hydroxy-5-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired benzenemethanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, catalytic hydrogenation of the corresponding benzaldehyde derivative using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure can be employed. This method offers high yields and is suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: 3-(1,1-dimethylethyl)-2-hydroxy-5-methylbenzaldehyde or 3-(1,1-dimethylethyl)-2-hydroxy-5-methylbenzoic acid.
Reduction: 3-(1,1-dimethylethyl)-2-hydroxy-5-methylbenzene.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanol, 4-(1,1-dimethylethyl)-: Similar structure but with the tert-butyl group at the para position.
Benzene, 1,3-bis(1,1-dimethylethyl)-: Contains two tert-butyl groups at the meta positions.
1,3-Dimethylbenzene:
Uniqueness
Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
25844-12-6 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-tert-butyl-6-(hydroxymethyl)-4-methylphenol |
InChI |
InChI=1S/C12H18O2/c1-8-5-9(7-13)11(14)10(6-8)12(2,3)4/h5-6,13-14H,7H2,1-4H3 |
InChI-Schlüssel |
OVXVAICEGAXQFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


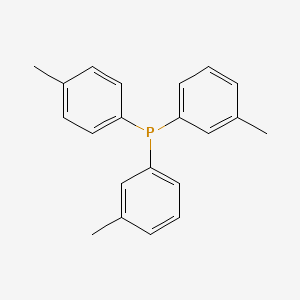
![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)


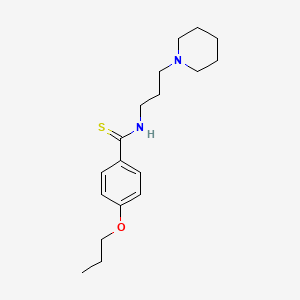
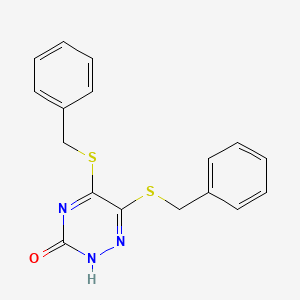
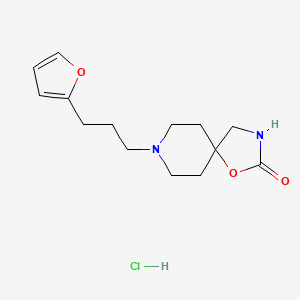
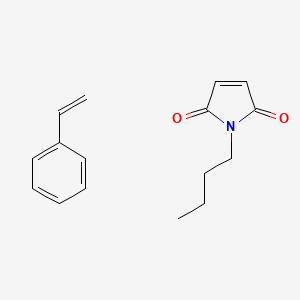
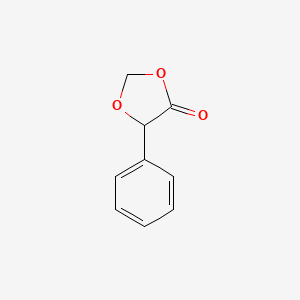
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)

